![molecular formula C18H19N3O3S B10998989 methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B10998989.png)
methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole and thiazole moiety. Indole derivatives are known for their significant biological activities, while thiazole derivatives are often used in medicinal chemistry due to their diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and using catalysts to enhance reaction rates. The use of continuous flow reactors can also improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and halogenated indole derivatives .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. Methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate has shown promising results against a range of bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.06 to 1.88 mg/mL against Gram-positive and Gram-negative bacteria, indicating significant antibacterial activity .
Anticancer Activity
Indole and thiazole derivatives are often explored for their anticancer properties. Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. Variations in the synthesis process can lead to a library of analogs with enhanced or modified biological activities. For example:
Compound | Synthesis Method | Biological Activity |
---|---|---|
Analog A | Acylation with chloroacetic acid | Antibacterial |
Analog B | Modification of the thiazole ring | Anticancer |
Study 1: Antimicrobial Evaluation
In a study evaluating twenty-nine thiazole derivatives, this compound was among the compounds tested for antimicrobial efficacy. The results indicated that modifications in the indole or thiazole rings significantly influenced antibacterial activity .
Study 2: Structure–Activity Relationship (SAR)
Research on structure–activity relationships has shown that substituents on the indole moiety can enhance or diminish the biological activity of similar compounds. For instance, introducing specific groups at designated positions on the thiazole ring has been linked to improved efficacy against certain bacterial strains .
Mechanism of Action
The mechanism of action of methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazole ring can interact with DNA and proteins, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral properties.
Biological Activity
Methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The indole moiety contributes to the compound's biological activity, often associated with various pharmacological effects.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of thiazole and indole exhibit significant antimicrobial activities. For instance, compounds similar to the target compound have shown effectiveness against various pathogens. The minimum inhibitory concentration (MIC) values for related thiazole derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Compound | MIC (µg/mL) | Activity |
---|---|---|
Thiazole Derivative 1 | 0.22 | Bactericidal |
Thiazole Derivative 2 | 0.25 | Bactericidal |
Anticancer Activity
Indoles are known for their anticancer properties. Research indicates that compounds with indole structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound in cancer models has not been extensively documented but is hypothesized based on structural similarities with known active compounds.
Enzyme Inhibition
The compound’s potential as an enzyme inhibitor is noteworthy. Indoles and thiazoles have been studied for their ability to inhibit key enzymes involved in metabolic pathways relevant to diseases such as cancer and bacterial infections. For example, compounds that inhibit fatty acid synthase (FASN) have shown promise in reducing tumor growth .
Case Studies
A case study involving a thiazole derivative demonstrated its effectiveness in inhibiting the growth of breast cancer cells in vitro. The study reported a dose-dependent response with significant reductions in cell viability at concentrations above 10 µM .
Another study examined the interaction of similar indole-based compounds with bacterial biofilms, revealing that these compounds could disrupt biofilm formation, which is critical for bacterial resistance .
Properties
Molecular Formula |
C18H19N3O3S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
methyl 5-methyl-2-[(1-propan-2-ylindole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H19N3O3S/c1-10(2)21-9-8-12-13(6-5-7-14(12)21)16(22)20-18-19-15(11(3)25-18)17(23)24-4/h5-10H,1-4H3,(H,19,20,22) |
InChI Key |
KUOWKPYQXGDVBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=C3C=CN(C3=CC=C2)C(C)C)C(=O)OC |
Origin of Product |
United States |
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